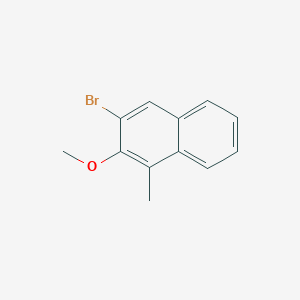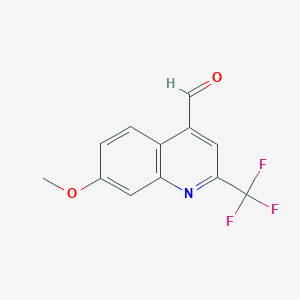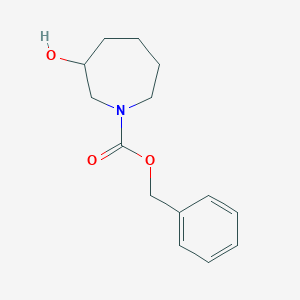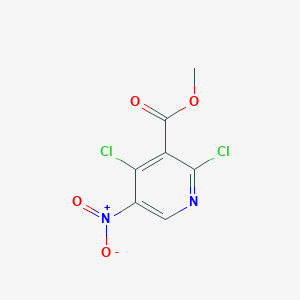
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a carboxylate ester group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4-dichloropyridine followed by esterification. One common method involves the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2,4-dichloro-5-nitropyridine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Aminopyridine derivatives: Formed by the reduction of the nitro group.
Substituted pyridines: Formed by nucleophilic substitution of the chlorine atoms.
Carboxylic acids: Formed by hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes, receptors, and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-nitropyridine: Lacks the ester group but has similar reactivity.
2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of a carboxylate ester.
3-Nitropyridine: Lacks the chlorine atoms but has similar nitro group reactivity.
Uniqueness
Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H4Cl2N2O4 |
|---|---|
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
methyl 2,4-dichloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-15-7(12)4-5(8)3(11(13)14)2-10-6(4)9/h2H,1H3 |
InChI-Schlüssel |
SLODTZYLILTCII-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



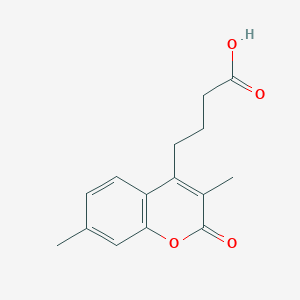
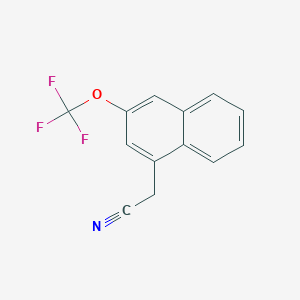
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
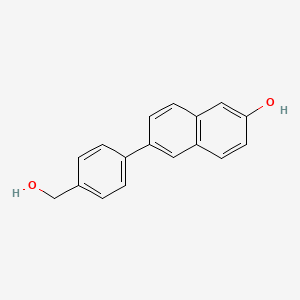
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
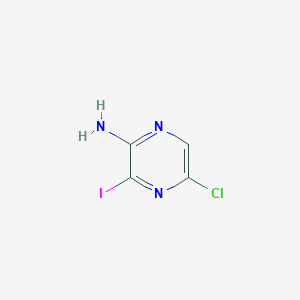
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
